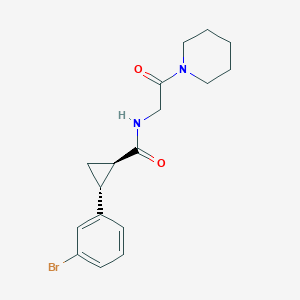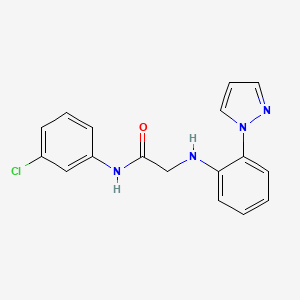![molecular formula C20H21F3N2O3 B7547647 N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide, also known as MTEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is a key regulator of immune responses and inflammation.
Wissenschaftliche Forschungsanwendungen
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of the P2X7 receptor, which is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. This compound has been shown to selectively inhibit the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases and conditions.
Wirkmechanismus
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide selectively binds to the P2X7 receptor and inhibits its function. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. This compound blocks this process by preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in response to ATP stimulation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases and conditions. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. This compound also has some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various diseases and conditions, such as cancer, autoimmune diseases, and infectious diseases. Additionally, the potential therapeutic applications of this compound and other P2X7 receptor antagonists should be further explored in animal models and clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is a key regulator of immune responses and inflammation. This compound has various scientific research applications, including the study of the P2X7 receptor in various diseases and conditions. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-[3-(trifluoromethyl)phenoxy]benzaldehyde, which is then reacted with morpholine to yield this compound. The purity and yield of the compound can be increased through various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-4-2-6-18(14-16)28-17-5-1-3-15(13-17)19(26)24-7-8-25-9-11-27-12-10-25/h1-6,13-14H,7-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOTWTSRBKKEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)
![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)